molecular formula C5H7N3S B015387 5-Cyclopropyl-1,3,4-thiadiazol-2-amine CAS No. 57235-50-4

5-Cyclopropyl-1,3,4-thiadiazol-2-amine

Cat. No.: B015387
CAS No.: 57235-50-4
M. Wt: 141.2 g/mol
InChI Key: AVLUMBXGKFNNAS-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 5-Cyclopropyl-1,3,4-thiadiazol-2-amine indicates that it is hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, while JAK/STAT3 is a signaling pathway that transmits information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Mode of Action

Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be hypothesized that 5-Cyclopropyl-1,3,4-thiadiazol-2-amine might interact with its targets and cause changes in the signaling pathway, potentially leading to altered cell activity.

Biochemical Pathways

Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be inferred that this compound might affect this pathway and its downstream effects, which include inflammation and B cell maturation.

Result of Action

Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be hypothesized that this compound might lead to altered cell activity, potentially affecting inflammation and B cell maturation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride . The reaction is carried out under reflux conditions for about 4 hours. After cooling, the mixture is diluted with water and neutralized with potassium hydroxide solution. The resulting precipitate is filtered and recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can modify the functional groups on the thiadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1,3,4-thiadiazol-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing compounds with specific biological activities .

Properties

IUPAC Name

5-cyclopropyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLUMBXGKFNNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352040
Record name 5-cyclopropyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57235-50-4
Record name 5-cyclopropyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57235-50-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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